An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
An In-depth Technical Guide to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide (CAS Number: 2352-40-1) is an α-oxo-oxime derivative that has emerged as a compound of significant interest in medicinal chemistry and pharmacology.[1] Its unique molecular architecture, featuring a hydroxyimino group adjacent to a ketone functionality within a phenylbutanamide framework, confers upon it a diverse range of biological activities.[1] This technical guide provides a comprehensive overview of the compound's chemical properties, synthesis, analytical characterization, and its multifaceted roles as an anticancer, antimicrobial, and antioxidant agent. The underlying mechanisms of action, particularly its ability to induce apoptosis in cancer cells, are discussed in detail. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical and Physical Properties
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a nitrogen-containing organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] The presence of the hydroxyimino group makes it a versatile building block in organic synthesis, particularly for the creation of various nitrogen-based heterocyclic compounds, which are prominent scaffolds in drug discovery.[1]
| Property | Value | Source |
| CAS Number | 2352-40-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| IUPAC Name | (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |
| Synonyms | (E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide | [1] |
| Melting Point | 102-104°C | [1] |
| Appearance | Solid | |
| Calculated Density | 1.24 g/cm³ | [1] |
Synthesis and Characterization
The primary synthetic route to (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide involves the oximation or nitrosation of a 3-oxo-N-phenylbutanamide precursor. This key transformation selectively converts the ketone at the C2 position into a hydroxyimino group while preserving the amide functionality.[1]
General Synthesis Workflow
The synthesis can be visualized as a two-step process starting from aniline and an acetoacetic ester, followed by nitrosation.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol describes the synthesis via oximation of 3-oxo-N-phenylbutanamide, which has been reported to yield the product in 78% yield.[1]
Materials:
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3-Oxo-N-phenylbutanamide
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Hydroxylamine hydrochloride
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Sodium acetate
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Glacial acetic acid
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Ethanol
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Water
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Ethyl acetate
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Cyclohexane
Procedure:
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Dissolve 3-Oxo-N-phenylbutanamide in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.
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In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
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Cool the flask containing the 3-oxo-N-phenylbutanamide solution to 0°C in an ice bath.
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Slowly add the hydroxylamine hydrochloride and sodium acetate solution to the cooled flask with continuous stirring.
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Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Maintain the reaction temperature at 0°C and stir for 2-3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/cyclohexane (1:2) mobile phase. The product should have an Rf value of approximately 0.32.[1]
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Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Purify the crude product by column chromatography using a silica gel stationary phase and an ethyl acetate/cyclohexane (1:2) eluent.[1]
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Combine the fractions containing the pure product and evaporate the solvent to obtain (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide as a solid.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by various analytical techniques.
| Technique | Expected Results | Reference |
| ¹H NMR | A characteristic peak for the hydroxyimino proton (N-OH) is observed around δ 11.0 ppm. | [1] |
| ¹³C NMR | A characteristic peak for the ketone carbonyl carbon is observed around δ 200.1 ppm. | [1] |
| TLC | Rf ≈ 0.32 (EtOAc/cyclohexane 1:2) | [1] |
| Melting Point | 95–97°C | [1] |
| FTIR | Characteristic peaks for N-H, C=O (amide and ketone), C=N, and N-O stretching vibrations are expected. | |
| Mass Spec. | The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 206.20 g/mol should be observed. |
Biological Activities and Mechanism of Action
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide and its derivatives exhibit a spectrum of biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity
This class of compounds has demonstrated potent cytotoxic effects against various human cancer cell lines, with reported IC₅₀ values in the low micromolar range (<10 µM).[1] The primary mechanism underlying its anticancer activity is the induction of apoptosis.[1]
While the precise molecular targets are still under investigation, the available evidence suggests that (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide triggers the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytoplasm.
Key events in this proposed pathway include:
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Modulation of Bcl-2 Family Proteins: The compound is thought to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It likely upregulates Bax and/or downregulates Bcl-2, leading to the formation of pores in the mitochondrial membrane.
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Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol.
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Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.
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Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.
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Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Proposed intrinsic apoptotic pathway induced by the compound.
Antimicrobial Activity
Derivatives of the α-oxo-oxime class have shown promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.[1] The exact mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
Antioxidant Activity
The hydroxyimino moiety is a key structural feature that contributes to the antioxidant properties of this compound class. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, which is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is not yet available, preliminary insights can be drawn from related α-oxo-oxime derivatives.
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The Hydroxyimino Group: This functional group is critical for the observed biological activities. Its ability to chelate metal ions and participate in hydrogen bonding likely plays a role in enzyme inhibition and receptor binding.
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The Phenyl Ring: Substitutions on the N-phenyl ring can significantly modulate the compound's potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
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The Butanamide Backbone: Modifications to the length and rigidity of the alkyl chain can impact how the molecule fits into the active site of its biological targets.
Further research is warranted to systematically explore the SAR of this scaffold to optimize its therapeutic potential.
Safety and Handling
For research use only. Not for human or veterinary use. [1]
As with any chemical compound, appropriate safety precautions should be taken when handling (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) for CAS number 2352-40-1 from a reputable supplier.
Conclusion and Future Directions
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a promising chemical scaffold with demonstrated potential in the fields of oncology, infectious diseases, and conditions associated with oxidative stress. Its ability to induce apoptosis in cancer cells makes it a particularly attractive candidate for further drug development.
Future research should focus on:
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Elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
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Conducting comprehensive SAR studies to optimize its potency, selectivity, and drug-like properties.
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Performing in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.
This in-depth technical guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this versatile molecule.
